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Compound Focus: Spebrutinib

CAS No.: 1202757-89-8

Cat. No.: S547909

Molecular and Pharmacological Profile

Spebrutinib (also known as CC-292 and AVL-292) is an orally administered, covalent, small-molecule
inhibitor of Bruton's tyrosine kinase. It acts through irreversible covalent binding with high affinity to the
BTK adenosine triphosphate (ATP) binding site in B-cells and myeloid cells [1] [2]. The table below

summarizes its core characteristics.

Property Description

Mechanism of Irreversible covalent inhibitor; binds cysteine residue 481 (C481) in BTK's ATP-
Action binding pocket [3] [2].

Primary Target Bruton's Tyrosine Kinase (BTK) [1].

Selectivity Designed as a highly selective BTK inhibitor [4]. A 2025 proteomics study

(COOKIE-Pro) revealed it is >10 times more potent for the off-target TEC kinase
than for BTK itself [5].

Key Molecular Molecular Weight: 423.45 g/mol; LogP: 4.50; Topological Polar Surface Area
Properties (TPSA): 97.40 Az [6]. Conforms to Lipinski's Rule of Five [6].
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Property Description

Metabolism Extensive hepatic metabolism. Key pathways: oxidation, hydroxylation, O-
dealkylation, epoxidation, defluorination, and reduction. Forms reactive
intermediates (e.g., iminium, aldehyde) [7].

Metabolic In human liver microsomes: half-life (82.52 min), intrinsic clearance (8.4
Stability (in vitro)  pL/min/mg) [8].

Experimental and Clinical Data

In Vitro and Preclinical Findings

In cellular assays, spebrutinib demonstrated potent inhibition of B-cell receptor (BCR)-dependent

activation, proliferation, and FcyR-induced inflammatory cytokine production in myeloid cells [1].

e B-cell Proliferation: Spebrutinib more potently inhibited B-cell proliferation than T-cell proliferation
[1].

e Cytokine & Degranulation Inhibition: Reduced cytokine production from B-cells, T-cells, and
myeloid cells, as well as degranulation of natural killer (NK) and CD8+ T-cells [1].

e Osteoclastogenesis: Inhibited the formation of osteoclasts, which are involved in bone resorption
[1].

¢ In Vivo Efficacy: In a mouse collagen-induced arthritis (CIA) model, spebrutinib showed a
significant, dose-dependent reduction in arthritis development [2].

Clinical Trial Findings in Rheumatoid Arthritis (RA)

A Phase 2a mechanistic study in patients with active RA on background methotrexate evaluated spebrutinib

375 mg daily versus placebo [1].

o Efficacy: At week 4, 41.7% of spebrutinib-treated patients achieved an ACR20 response, compared
to 21.7% in the placebo group (p=0.25) [1].

e Target Engagement: Median BTK occupancy in peripheral blood was 83% [1].

¢ Pharmacodynamics: Treatment led to significant changes in B-cell populations (increases in total
CD19+ and mature-naive B cells; decreases in transitional B cells) and reductions in serum
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biomarkers including CXCL13, MIP-1B, and the bone resorption marker CTX-I [1].
o Safety: Treatment-emergent adverse events were comparable to the placebo group [1].

Advanced Analytical Insights

A 2025 study introduced COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics), a novel
mass spectrometry-based method to profile covalent inhibitor kinetics across the proteome [5] [4]. When
applied to spebrutinib, this technique precisely quantified its binding parameters, confirming its high
selectivity but also revealing its unexpectedly higher potency for the off-target TEC kinase [5] [4]. This

highlights the power of unbiased proteomic approaches in modern drug development.

BTK Signaling Pathway and Drug Mechanism

The following diagram illustrates the key signaling pathways that spebrutinib modulates, explaining its

therapeutic effects in autoimmune diseases like RA.
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Spebrutinib inhibits BTK to modulate multiple immune pathways.

Interpretation for Research and Development

The data on spebrutinib offers several key insights for drug development professionals:
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e High Target Occupacy is Achievable: The high BTK occupancy rate in clinical studies confirms
effective target engagement in humans, a critical factor for validating mechanism of action [1].

e Multi-Pathway Inhibition is Key: Its effect on B-cells, myeloid cells, and osteoclasts suggests a
broader therapeutic potential beyond pure B-cell suppression, which could be beneficial in complex
autoimmune pathologies like RA [1] [2].

e Modern Analytics Reveal Nuanced Potency: The recent COOKIE-Pro findings underscore that
traditional selectivity assays might not capture the full kinetic picture. Understanding a drug's relative
potency across the proteome is crucial for predicting efficacy and side-effect profiles [5] [4].

¢ Reactive Metabolites Require Scrutiny: The identification of multiple reactive metabolites indicates
a need for careful assessment during development to mitigate potential toxicity risks [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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